2-(Dichloromethyl)benzoyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(dichloromethyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPFJTAUOKYKKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Cl)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20999609 | |
| Record name | 2-(Dichloromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78273-62-8 | |
| Record name | 2-(Dichloromethyl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78273-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dichloromethyl)benzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078273628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Dichloromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dichloromethyl)benzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance As a Versatile Synthetic Intermediate
The primary significance of 2-(Dichloromethyl)benzoyl chloride lies in its capacity to act as a linchpin in the synthesis of a wide array of complex organic compounds. The two distinct reactive sites on the molecule—the highly electrophilic acyl chloride and the dichloromethyl group—can be manipulated sequentially or in concert to introduce diverse functionalities and construct intricate molecular frameworks.
The acyl chloride group readily participates in classic acylation reactions with a variety of nucleophiles, including alcohols, amines, and arenes (via Friedel-Crafts reactions), to form esters, amides, and ketones, respectively. nih.govlibretexts.orgtardigrade.indoubtnut.com This reactivity is fundamental to its role as a benzoylating agent.
However, it is the dichloromethyl group that imparts unique synthetic utility. This group can be viewed as a masked aldehyde. Under specific conditions, typically hydrolysis, the dichloromethyl moiety is readily converted to a formyl group (-CHO). wikipedia.org This transformation is pivotal, as it allows for the introduction of an aldehyde functionality ortho to a newly formed ester or amide linkage, setting the stage for subsequent cyclization reactions.
A prime example of its versatility is in the synthesis of nitrogen-containing heterocycles, a scaffold prevalent in many biologically active compounds. nih.govmdpi.com For instance, reaction with primary amines can lead to the formation of N-substituted isoindolinones. pg.gda.pl In this process, the amine first acylates at the benzoyl chloride, and subsequent intramolecular nucleophilic attack of the nitrogen on the dichloromethyl group (or its hydrolyzed aldehyde equivalent) leads to the fused ring system. This strategy provides an efficient route to a class of compounds with recognized therapeutic potential, including anxiolytic, sedative, and antihypertensive agents. pg.gda.pl
The strategic placement of the two reactive groups on the aromatic ring allows for a domino reaction sequence, where a single starting material can be used to construct complex polycyclic systems in a highly efficient manner. This inherent synthetic potential continues to be a driving force for its application in medicinal and materials chemistry research.
Current Research Landscape and Underexplored Facets of 2 Dichloromethyl Benzoyl Chloride
Electrophilic Reactivity at Differentiated Centers
This compound possesses two primary sites susceptible to nucleophilic attack: the carbonyl carbon of the benzoyl chloride moiety and the carbon atom of the dichloromethyl group. The reactivity at these centers is governed by different electronic and steric factors, allowing for selective transformations under appropriate conditions.
The carbonyl carbon of the acyl chloride group is a potent electrophile, readily undergoing nucleophilic acyl substitution. This reaction is central to the formation of esters, amides, and ketones. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond in the new product.
The electrophilicity of this carbonyl carbon is modulated by the substituents on the benzene (B151609) ring. The dichloromethyl group at the ortho position exerts a significant influence through both electronic and steric effects. Electronically, the -CHCl₂ group is electron-withdrawing, which should, in principle, increase the partial positive charge on the carbonyl carbon and enhance its reactivity toward nucleophiles. However, the steric bulk of the ortho-substituent can hinder the approach of a nucleophile. Computational studies on related ortho-substituted benzoyl chlorides have shown that significant steric hindrance can force the C(O)Cl group to twist out of the plane of the benzene ring. researchgate.net This twisting disrupts conjugation between the carbonyl group and the aromatic ring, which can alter the ground-state energy and the stability of the transition state, thereby affecting the reaction rate. researchgate.net
In reactions like Friedel-Crafts acylation, where the acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃), the catalyst coordinates to the carbonyl oxygen, further increasing the electrophilicity of the carbon. chemguide.co.uk The electrophile is effectively an acylium ion, CH₃CO⁺, which then attacks the electron-rich aromatic substrate. chemguide.co.uk For this compound, this process would yield a ketone, although the steric hindrance might necessitate more forcing reaction conditions compared to unsubstituted benzoyl chloride.
The second electrophilic site is the carbon of the dichloromethyl group. This position is a benzylic carbon, and its reactivity is characteristic of benzylic halides. wikipedia.org Benzylic halides are notably reactive in nucleophilic substitution reactions (S_N1 and S_N2) because the adjacent benzene ring can stabilize the transition states. stackexchange.comyoutube.com In an S_N1 reaction, the departure of a chloride ion would form a benzylic carbocation, which is stabilized by resonance delocalization of the positive charge into the aromatic ring. stackexchange.com In an S_N2 reaction, the π-system of the ring helps to stabilize the transition state where the nucleophile is forming a new bond and the leaving group is departing. nih.govacs.org
The reactivity of the dichloromethyl group is significantly influenced by the number of halogen atoms. The presence of two chlorine atoms makes the benzylic carbon more electron-deficient and thus more susceptible to nucleophilic attack compared to a benzyl (B1604629) chloride (-CH₂Cl). However, these groups are also deactivating in electrophilic aromatic substitution reactions, slowing the reaction rate compared to benzene and directing incoming electrophiles to the meta position. The electron-withdrawing strength and meta-directing influence increase with the number of chlorine atoms, in the order: -CH₂Cl < -CHCl₂ < -CCl₃.
The benzylic position can be attacked by various nucleophiles. For instance, benzylic halides react with water via hydrolysis to form benzyl alcohols, often through an S_N1 mechanism if the carbocation is sufficiently stable. stackexchange.comquora.com They also react with amines and other nucleophiles. The enhanced reactivity of this position is attributed to the relatively low bond dissociation energy of benzylic C-H bonds, which also makes them susceptible to radical reactions. wikipedia.org
Nucleophilic Addition-Elimination Pathways
The reaction of this compound with nucleophiles typically occurs first at the more reactive acyl chloride group. However, the product of this initial reaction still contains the reactive dichloromethyl group, which can lead to subsequent intramolecular or intermolecular reactions.
The reaction of acyl chlorides with primary or secondary amines is a standard and efficient method for forming amides, often referred to as the Schotten-Baumann reaction when conducted in the presence of a base like aqueous NaOH. doubtnut.comvedantu.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon. pearson.com The reaction is typically fast and gives high yields of the corresponding N-substituted benzamides. vedantu.comtardigrade.in
For this compound, the reaction with a primary amine is particularly interesting. The initial product is N-substituted 2-(dichloromethyl)benzamide. Due to the proximity of the dichloromethyl group, this intermediate can undergo a subsequent intramolecular nucleophilic substitution. The amide nitrogen, once deprotonated, can act as an internal nucleophile, attacking the benzylic carbon and displacing one of the chloride ions to form a five-membered ring. This type of intramolecular cyclization is well-documented for the related compound 2-(chloromethyl)benzoyl chloride, which reacts with primary amines to yield N-substituted isoindolin-1-ones. pg.gda.pl It is highly probable that this compound follows a similar pathway to produce 3-chloro-N-substituted isoindolin-1-ones.
Table 1: Representative Conditions for Amidation of Benzoyl Chlorides
This table illustrates typical reaction conditions for the formation of amides from various benzoyl chlorides and amines, providing context for the expected reactivity of this compound.
| Benzoyl Chloride Substrate | Amine Substrate | Solvent/Conditions | Product | Reference |
|---|---|---|---|---|
| Benzoyl chloride | Aniline | Dilute NaOH | Benzanilide | doubtnut.com |
| Benzoyl chloride | Methylamine (excess) | Not specified | N-methylbenzamide | pearson.com |
| 2-(Chloromethyl)benzoyl chloride | Aniline | Triethylamine (B128534), then DBU | N-phenylisoindolin-1-one | pg.gda.pl |
| Benzoyl chloride | Benzylamine (excess) | Not specified | N-benzylbenzamide | pearson.com |
Esterification of this compound can be achieved by reacting it with alcohols or phenols. These reactions also follow the nucleophilic acyl substitution mechanism. With simple alcohols, the reaction may proceed upon mixing, sometimes with gentle heating, to produce the corresponding ester and HCl gas. uni.edu The reaction rate can be influenced by the steric hindrance of both the alcohol and the acyl chloride. uni.eduugent.be
For less reactive nucleophiles like phenols, the reaction is often facilitated by converting the phenol (B47542) to its more nucleophilic conjugate base, the phenoxide ion, by using a base such as sodium hydroxide (B78521) (the Schotten-Baumann reaction) or pyridine. doubtnut.comchemguide.co.uk Even with a more reactive phenoxide, the reaction with sterically hindered or less reactive benzoyl chlorides can require shaking for some time to achieve a good yield. chemguide.co.uk Amine catalysts are also used to promote the reaction, which can proceed through a general-base or nucleophilic catalysis mechanism. researchgate.netacs.org
Kinetic studies on the alcoholysis of various substituted benzoyl chlorides show a dependence on the electronic nature of the substituent. uni.edu Electron-withdrawing groups generally increase the rate of alcoholysis.
Table 2: Pseudo-First Order Rate Constants for the Reaction of Substituted Benzoyl Chlorides with n-Propanol at 25°C
This data illustrates the effect of substituents on the rate of alcoholysis, a reaction analogous to esterification. An electron-withdrawing ortho-dichloromethyl group would be expected to influence the rate through both electronic and steric effects.
| Substituent (X) in X-C₆H₄COCl | Rate Constant (k, min⁻¹) |
|---|---|
| H | 0.0321 |
| m-OCH₃ | 0.0340 |
| p-Br | 0.0590 |
| p-I | 0.0617 |
| m-I | 0.1044 |
Data sourced from Bluestein et al. (1954). uni.edu
Hydrolytic Stability and Mechanism in Varied Media
The hydrolysis of this compound involves its reaction with water to produce 2-(dichloromethyl)benzoic acid and hydrochloric acid. Like other benzoyl chlorides, it is susceptible to hydrolysis, a reaction that follows the nucleophilic acyl substitution pathway with water acting as the nucleophile. biologyinsights.comnih.gov
The mechanism of hydrolysis for benzoyl chlorides can exist on a spectrum between a bimolecular associative (S_N2-like) pathway and a unimolecular dissociative (S_N1-like) pathway that proceeds through an acylium ion intermediate. nih.gov The preferred pathway depends on the substituents and the solvent. Electron-donating groups can stabilize the positive charge of the acylium ion, favoring a dissociative mechanism. nih.govreddit.com Conversely, electron-withdrawing groups tend to favor the associative pathway. However, ortho-substituents introduce steric effects that can hinder the approach of water, slowing the associative pathway, but can also destabilize the planar acylium ion. researchgate.netnih.gov The hydrolysis of this compound is therefore a balance of the electron-withdrawing nature of the substituent favoring an associative mechanism and the steric hindrance potentially impeding it.
Table 3: Representative Hydrolysis Data for Substituted Benzoyl Chlorides
This table provides context on how substituents and conditions affect the hydrolysis rate of benzoyl chlorides.
| Substrate | Conditions | Rate Constant (k) | Mechanism Notes | Reference |
|---|---|---|---|---|
| Benzoyl chloride | 95% Ethanol (B145695) (aq) at 25°C | 0.00949 min⁻¹ (hydrolysis part) | Simultaneous hydrolysis and alcoholysis | uni.edu |
| p-Nitrobenzoyl chloride | Aqueous solvents | - | Exemplifies carbonyl addition pathway | nih.gov |
| p-Methoxybenzoyl chloride | Aqueous solvents | - | Can proceed via cationic channel (acylium ion) | nih.gov |
| Benzoyl chloride | Water-dioxane with pyridine | Second-order reaction | Catalyzed by base | researchgate.net |
Reduction Chemistries and Selective Functional Group Transformations
The reduction of this compound presents a challenge in selectivity due to the presence of two reducible sites: the acyl chloride and the dichloromethyl group. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.
The acyl chloride moiety is readily reduced. For instance, the Rosenmund reduction, which utilizes a poisoned palladium catalyst (H₂/Pd-BaSO₄), is a classic method for converting benzoyl chlorides to benzaldehydes. Applying this to this compound would be expected to yield 2-(dichloromethyl)benzaldehyde. Another approach involves the use of milder hydride reagents. While strong reagents like lithium aluminum hydride (LiAlH₄) would likely reduce both the acyl chloride and the dichloromethyl group, more sterically hindered or electronically attenuated reagents can offer greater selectivity. chemistrysteps.com For example, lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) is known to reduce acyl chlorides to aldehydes at low temperatures. Similarly, diisobutylaluminium hydride (DIBAL-H), particularly when used in a controlled manner with additives like morpholine, has been shown to effectively mediate the partial reduction of various carboxylic acid derivatives, including acid chlorides, to their corresponding aldehydes. researchgate.net
The dichloromethyl group is a geminal dihalide located at a benzylic position, which enhances its reactivity. wikipedia.org This group can be transformed into other functionalities. For example, it can be hydrolyzed to an aldehyde group or reduced to a methyl group under different conditions. Selective functionalization requires careful selection of reagents. Mild hydrogenolysis conditions, potentially using a palladium catalyst with additives to control reactivity, could selectively dehalogenate the dichloromethyl group without affecting the acyl chloride, although over-reduction is a risk. researchgate.net Conversely, transformations targeting the dichloromethyl group while preserving the acyl chloride are challenging due to the high reactivity of the latter. ontosight.aichemistrystudent.com
Solvolytic Behavior and Cationic Intermediates
The solvolysis of benzoyl chlorides is a well-studied area and provides a framework for understanding the behavior of this compound. These reactions, which involve the cleavage of the carbon-chlorine bond by a solvent molecule (e.g., water, alcohol), can proceed through multiple mechanistic pathways. chemistrysteps.comacs.org The dominant mechanism is influenced by the substituents on the aromatic ring and the properties of the solvent. researchgate.netmdpi.com
Generally, two competing pathways are considered: a stepwise Sₙ1-type mechanism involving the formation of a cationic intermediate (an acylium ion), and a bimolecular Sₙ2-type or addition-elimination pathway involving direct attack by the solvent. researchgate.netmdpi.com Electron-donating groups on the ring tend to stabilize the acylium ion, favoring the Sₙ1 pathway, especially in weakly nucleophilic, high-ionizing power solvents. researchgate.net Conversely, electron-withdrawing groups disfavor cation formation, making the addition-elimination pathway more likely.
For this compound, the dichloromethyl group at the ortho position introduces significant steric hindrance around the carbonyl carbon. This steric bulk can hinder the direct nucleophilic attack of the solvent, potentially favoring a pathway involving cationic intermediates. mdpi.com Furthermore, computational studies on sterically hindered 2,6-disubstituted benzoyl chlorides show that the benzoyl group is twisted out of the plane of the aromatic ring, which can affect conjugation and reactivity. mdpi.com
Solvent Effects on Solvolysis Rates and Mechanisms
The choice of solvent plays a critical role in determining both the rate and the mechanism of solvolysis for benzoyl chlorides. Solvent properties such as ionizing power (Y) and nucleophilicity (N) are key determinants.
Highly ionizing and weakly nucleophilic solvents, such as fluorinated alcohols (e.g., 2,2,2-trifluoroethanol, TFE), are known to promote cationic reaction channels by stabilizing the formation of charged intermediates like acylium ions. researchgate.net In contrast, more nucleophilic solvents, such as aqueous ethanol or aqueous acetone (B3395972) mixtures, favor a bimolecular mechanism where the solvent acts as the nucleophile in the rate-determining step. nih.gov Studies on various substituted benzoyl chlorides have shown that as the solvent becomes less nucleophilic, the reaction mechanism can shift from an Sₙ2-like pathway toward an Sₙ1-like pathway. researchgate.net For sterically hindered substrates, like 2,6-dimethylbenzoyl chloride, an Sₙ1 mechanism is often indicated even in more nucleophilic media. mdpi.com Given the steric bulk of the ortho-dichloromethyl group, it is plausible that the solvolysis of this compound would show a significant dependence on the solvent's ionizing power.
Table 1: Illustrative Solvent Effects on Solvolysis of Benzoyl Chlorides This table presents general trends observed for benzoyl chlorides, as specific data for this compound is not available.
| Solvent System | Predominant Mechanism | Rationale |
|---|---|---|
| 97% Hexafluoroisopropanol (HFIP) | Cationic (Sₙ1-like) | High ionizing power, very low nucleophilicity, stabilizes acylium ion. researchgate.netmdpi.com |
| 80% Trifluoroethanol (TFE) | Mixed / Cationic | High ionizing power, low nucleophilicity. nih.gov |
| Acetic Acid / Formic Acid | Mixed / Sₙ2-like | Moderate ionizing power and nucleophilicity. researchgate.net |
| Aqueous Ethanol / Acetone | Addition-Elimination (Sₙ2-like) | High nucleophilicity, favors direct solvent attack. nih.gov |
Substituent Effects on Reactivity (Hammett-Type Analyses)
The effect of substituents on the reactivity of benzoyl chlorides is often quantified using the Hammett equation. This linear free-energy relationship correlates reaction rates (log k) with substituent constants (σ), providing insight into the electronic nature of the transition state.
For meta- and para-substituted benzoyl chlorides, Hammett plots often show a negative ρ (rho) value for reactions proceeding through a cationic intermediate, indicating that electron-donating groups accelerate the reaction by stabilizing the positive charge. Conversely, a positive ρ value suggests a buildup of negative charge in the transition state, as seen in addition-elimination mechanisms where nucleophilic attack is rate-limiting. Some solvolysis reactions exhibit curved Hammett plots, signifying a change in mechanism from Sₙ1-like for electron-donating substituents to Sₙ2-like for electron-withdrawing ones. nih.gov
The Hammett equation is generally not applicable to ortho-substituents due to the significant influence of steric effects, which are not accounted for in the standard σ constants. researchgate.net The 2-(dichloromethyl) group exerts both a strong electron-withdrawing inductive effect (-I) and a substantial steric effect. The steric hindrance can force the -COCl group out of planarity with the benzene ring, disrupting π-conjugation and complicating electronic effects. mdpi.com Therefore, while the dichloromethyl group is electronically deactivating, its impact on the solvolysis rate is a complex combination of steric hindrance to nucleophilic attack and electronic destabilization of a potential acylium ion intermediate.
Catalytic Activation and Mechanistic Investigations
Catalysis provides a powerful means to enhance the reactivity and control the selectivity of reactions involving this compound. Both Lewis acids and, more recently, organocatalysts can be employed to activate the substrate towards various transformations.
Lewis Acid Catalysis in Reactions of this compound
Lewis acids are commonly used to activate acyl chlorides for electrophilic substitution reactions, most notably the Friedel-Crafts acylation. A Lewis acid, such as AlCl₃ or FeCl₃, coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic acylium ion. google.com This intermediate can then react with an aromatic substrate.
In the case of this compound, Lewis acid catalysis would generate the 2-(dichloromethyl)benzoyl cation. This cation would then act as the electrophile. It is also possible for the Lewis acid to interact with the chlorine atoms of the dichloromethyl group, although coordination to the acyl chloride is generally more favorable for initiating acylation reactions. The use of milder Lewis acids like BF₃·Et₂O has also been reported for promoting annulation reactions involving related substrates, highlighting the versatility of this activation mode. rsc.org
Organocatalysis in Functionalization Processes
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major field in synthesis. beilstein-journals.orgyoutube.com While the application of organocatalysis to acyl chlorides is less common than for other functional groups like aldehydes or imines, certain modes of activation are relevant.
N-Heterocyclic Carbenes (NHCs) are known to react with aldehydes to generate a Breslow intermediate, effectively achieving a polarity reversal (umpolung) of the carbonyl carbon. acs.org While the direct application to highly reactive acyl chlorides is complex, related transformations that generate activated acyl equivalents (e.g., acyl imidazoliums) from aldehydes using organocatalysis are known. acs.org Chiral amines or phosphines can also act as nucleophilic catalysts, reacting with the acyl chloride to form a reactive, chiral acylammonium or acylphosphonium intermediate. This strategy could, in principle, be applied to this compound to enable enantioselective functionalization processes, although specific examples involving this substrate are not prominent in the literature. The high reactivity of the acyl chloride itself often presents a challenge for developing selective organocatalytic cycles. chemistrystudent.comchemguide.co.uk
Applications and Transformative Chemistry of 2 Dichloromethyl Benzoyl Chloride in Advanced Organic Synthesis
Synthesis of Complex Heterocyclic Systems
The unique arrangement of two electrophilic centers in 2-(dichloromethyl)benzoyl chloride—the highly reactive carbonyl carbon of the acyl chloride and the carbon of the dichloromethyl group—renders it an excellent starting material for the construction of various heterocyclic frameworks. pg.gda.pl
The isoindolinone core is a prominent scaffold in medicinal chemistry, found in a variety of biologically active compounds. pg.gda.pl The synthesis of N-substituted isoindolinones can be efficiently achieved using precursors like 2-(chloromethyl)benzoyl chloride, a close structural analog of the title compound. The general strategy involves a two-step, one-pot reaction with primary amines. pg.gda.pl
The process begins with the acylation of a primary amine with the benzoyl chloride at the carbonyl center to form an N-substituted 2-(chloromethyl)benzamide intermediate. In the presence of a base such as triethylamine (B128534) (TEA), this is followed by an intramolecular nucleophilic substitution, where the amide nitrogen displaces the benzylic chloride, leading to the formation of the five-membered lactam ring of the isoindolinone system. pg.gda.pl This method is synthetically valuable for creating a library of N-substituted isoindolinones by varying the primary amine used in the initial step. pg.gda.pl
While specific studies detailing the use of this compound are less common in readily available literature, the established reactivity of the monochloro analog provides a strong basis for its application in similar synthetic routes. The increased electron-withdrawing nature of the dichloromethyl group compared to the chloromethyl group may influence the reaction rates but the fundamental pathway is expected to be analogous. vaia.comvaia.com
Table 1: Synthesis of N-Substituted Isoindolinones from 2-(Chloromethyl)benzoyl Chloride and Primary Amines This table is based on the reactions of the analogous compound, 2-(chloromethyl)benzoyl chloride, as a predictive model.
| Amine Reactant | Base | Product |
| Methylamine | - | 2-Methylisoindolin-1-one |
| Aniline | Triethylamine, DBU | N-Phenylisoindolin-1-one |
| Aqueous Ammonia (B1221849) | - | Isoindolin-1-one |
Data sourced from Potaczek et al. pg.gda.pl
Beyond isoindolinones, the dual reactivity of this compound and its derivatives allows for the synthesis of other important heterocyclic systems. rsc.orgmdpi.comrsc.org The transformation of the dichloromethyl group into an aldehyde functionality (a formyl group) is a key strategy. The resulting 2-formylbenzoyl chloride or its derivatives can participate in condensation and cyclization reactions to form a variety of heterocycles.
For instance, ortho-formyl-substituted aromatic compounds are well-known precursors for nitrogen-containing heterocycles like quinolines and quinazolines through reactions with anilines or other binucleophiles. organic-chemistry.org Similarly, oxygen-containing heterocycles such as chromenes and benzofurans can be synthesized from precursors containing aldehyde functionalities, often via reactions involving arynes or other specialized cyclization strategies. nih.gov The conversion of this compound into 2-formylbenzoic acid derivatives opens a pathway to these complex structures. For example, the reaction of 2-(chloromethyl)benzoyl chloride with aqueous ammonia has been shown to produce 2-(hydroxymethyl)benzoic acid, another versatile precursor for oxygen-containing heterocycles. pg.gda.pl
Derivatization Strategies for Advanced Molecular Scaffolds
The ability to selectively modify both the acyl chloride and the dichloromethyl group makes this compound a strategic building block for creating functionalized aromatic compounds.
A key transformation that unlocks the synthetic potential of this compound is the conversion of the dichloromethyl group into an aldehyde or an alcohol. ontosight.ai The hydrolysis of a gem-dichloroalkane attached to an aromatic ring to form an aldehyde is a well-established industrial process, often carried out in an acidic medium like sulfuric acid. chemicalforums.comchempedia.info This reaction proceeds through the formation of an unstable gem-chlorohydrin, which rapidly eliminates hydrogen chloride to yield the corresponding benzaldehyde (B42025).
Reaction: Hydrolysis of Dichloromethyl Group to Aldehyde Ar-CHCl₂ + H₂O → [Ar-CH(OH)Cl] → Ar-CHO + HCl
Once the aldehyde is formed, it can be further reduced to a primary alcohol using standard reducing agents like sodium borohydride. nih.gov This two-step sequence provides access to 2-formylbenzoyl and 2-(hydroxymethyl)benzoyl derivatives, which are valuable intermediates for further functionalization.
This compound serves as a scaffold for a wide range of functionalized benzoyl derivatives. The acyl chloride group is highly reactive towards nucleophiles, readily forming amides, esters, and other carbonyl derivatives. libretexts.orgnih.govhud.ac.uk This reaction can be performed while leaving the dichloromethyl group intact for subsequent transformations.
Alternatively, the dichloromethyl group can be modified first, as described above, to an aldehyde or alcohol. The resulting functionalized benzoyl chloride can then undergo acylation reactions. For example, reacting 2-formylbenzoyl chloride with various amines would yield a library of N-substituted 2-formylbenzamides. These molecules are valuable in their own right or can act as precursors for more complex structures, such as fused heterocyclic systems. The sequential and selective manipulation of the two functional groups is a powerful strategy for building molecular complexity. wikipedia.org
Role in the Synthesis of Agrochemical Research Intermediates
Substituted benzoyl chlorides are critical intermediates in the agrochemical industry for the production of herbicides, insecticides, and fungicides. google.comresearchgate.net this compound is a valuable precursor in the preparation of agrochemicals due to its specific structural features which can be tailored to achieve desired biological activity. ontosight.ai The related compound, 2,4-dichlorobenzoyl chloride, is a widely used intermediate, highlighting the importance of this class of chemicals in agriculture. google.com
While specific, publicly disclosed agrochemical products derived directly from this compound are not extensively documented, its utility lies in its role as a versatile building block. The introduction of the 2-(dichloromethyl)benzoyl moiety into a larger molecule can be a key step in the synthesis of complex active ingredients. For example, benzoyl derivatives are used in the synthesis of herbicide safeners, which protect crops from the effects of herbicides. google.com The synthetic flexibility of this compound allows chemists to construct novel molecular frameworks for screening and development in agrochemical research, aiming to create more effective and selective crop protection agents. ontosight.ai
Precursor for Advanced Materials Science Applications
The unique bifunctional nature of this compound, possessing both a reactive acyl chloride and a dichloromethyl group, establishes it as a valuable precursor in the realm of materials science. Its ability to participate in diverse chemical transformations allows for the strategic introduction of functional moieties onto polymer backbones and the rational design of novel molecular frameworks. This versatility opens avenues for the development of advanced materials with tailored properties and functionalities.
Introduction of Functional Moieties onto Polymer Backbones
The acyl chloride group of this compound serves as a highly reactive handle for the chemical modification of polymers. This process, often termed post-polymerization modification, allows for the introduction of the dichloromethylbenzoyl moiety as a pendant group onto a pre-existing polymer backbone. This functionalization is particularly effective for polymers containing nucleophilic groups, such as hydroxyl (-OH) or amine (-NH2) groups, which can readily react with the acyl chloride.
The reaction typically proceeds via nucleophilic acyl substitution, where the hydroxyl or amine group on the polymer attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of an ester or an amide linkage, respectively. This covalent attachment permanently grafts the functional moiety onto the polymer chain.
A key advantage of this approach is the subsequent reactivity of the dichloromethyl group. This group can be transformed into other functional groups, such as an aldehyde, through controlled hydrolysis. This two-step functionalization strategy significantly expands the chemical diversity of the modified polymer, enabling the introduction of a wide array of functionalities that might not be compatible with the initial polymerization conditions. For instance, the resulting aldehyde groups can be used for further reactions, such as cross-linking, surface immobilization, or the attachment of bioactive molecules.
While the potential for using this compound in this capacity is clear from its chemical properties, specific, detailed research findings on its application in modifying widely used polymers are still emerging. The principles of this modification are well-established with similar reagents like benzoyl chloride, which is known to react with various polymers to alter their properties. wikipedia.org
Table 1: Potential Polymer Substrates for Functionalization with this compound
| Polymer Backbone | Reactive Functional Group | Potential Linkage |
| Poly(vinyl alcohol) (PVA) | Hydroxyl (-OH) | Ester |
| Poly(ethyleneimine) (PEI) | Primary/Secondary Amine (-NH2, -NH) | Amide |
| Chitosan | Amine (-NH2), Hydroxyl (-OH) | Amide, Ester |
| Cellulose | Hydroxyl (-OH) | Ester |
Design and Synthesis of Novel Molecular Frameworks
The dual reactivity of this compound makes it a powerful building block for the synthesis of complex and novel molecular frameworks, including heterocyclic compounds and macrocycles. The interplay between the acyl chloride and the dichloromethyl group allows for the construction of intricate architectures through carefully designed reaction sequences.
A significant application lies in the synthesis of N-substituted isoindolinones. pg.gda.pl The reaction of this compound with primary amines demonstrates the compound's ability to act as a bis-electrophile. pg.gda.pl In a one-pot, two-step reaction, the amine first reacts with the acyl chloride. Subsequent addition of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), facilitates an intramolecular cyclization, where the nitrogen attacks one of the carbons of the dichloromethyl group, displacing a chloride ion to form the five-membered lactam ring of the isoindolinone. pg.gda.pl This method has been successfully applied to synthesize a variety of N-substituted isoindolinones, including N-phenylisoindolin-1-one, in high yields. pg.gda.pl
The versatility of this compound extends to the synthesis of other heterocyclic systems. For example, its reaction with ethanethioamide leads to the formation of Benzo[c]thiophen-1-(3H)-one. pg.gda.pl
Furthermore, the compound serves as a precursor for constructing macrocyclic structures. In a notable example, the reaction of this compound with ethane-1,2-dithiol results in the formation of an eight-membered macrocycle. pg.gda.pl This transformation highlights the ability of the two electrophilic centers in the molecule to react with a dinucleophile to forge a cyclic framework.
The dichloromethyl group can also be a precursor to an aldehyde functionality, which is a versatile group in the synthesis of larger, more complex molecules like phthalazinone derivatives. nih.govnih.govbeilstein-journals.orgsci-hub.se Although direct synthesis from this compound is not explicitly detailed in this context, the transformation of the dichloromethyl group to an aldehyde is a known chemical conversion. ontosight.ai This aldehyde can then undergo cyclocondensation reactions with hydrazine (B178648) derivatives to form the phthalazinone core structure.
Table 2: Examples of Novel Molecular Frameworks from this compound
| Reactant(s) | Resulting Molecular Framework | Reference |
| Primary Amines (e.g., Aniline) | N-Substituted Isoindolin-1-ones | pg.gda.pl |
| Ethanethioamide | Benzo[c]thiophen-1-(3H)-one | pg.gda.pl |
| Ethane-1,2-dithiol | Eight-membered dithia macrocycle | pg.gda.pl |
| Ammonia (aqueous solution) | 2-(Hydroxymethyl)benzoic acid and Isoindolin-1-one | pg.gda.pl |
These examples underscore the significant potential of this compound as a versatile building block in advanced organic synthesis for the creation of new materials and complex molecules.
Spectroscopic and Analytical Methodologies for 2 Dichloromethyl Benzoyl Chloride and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide fundamental insights into the molecular structure and functional groups present in 2-(dichloromethyl)benzoyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the aromatic protons and the dichloromethyl proton. The aromatic protons, typically found in the range of 7.4-8.2 ppm, will show complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons on the benzene (B151609) ring. The precise chemical shifts are influenced by the electron-withdrawing nature of both the benzoyl chloride and the dichloromethyl groups. The proton of the dichloromethyl group (-CHCl₂) is anticipated to appear as a singlet at a downfield position, likely between 6.5 and 7.5 ppm, due to the strong deshielding effect of the two chlorine atoms. For comparison, the methylene (B1212753) protons of benzyl (B1604629) chloride resonate around 4.5 ppm hmdb.ca.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a map of the carbon skeleton. The carbonyl carbon of the benzoyl chloride functional group is the most downfield signal, typically appearing in the region of 165-170 ppm. The aromatic carbons will produce a series of signals between 125 and 140 ppm. The carbon of the dichloromethyl group is expected to be found in the range of 60-70 ppm. For context, ¹³C NMR data for related compounds like 2,4-dichlorobenzoyl chloride show distinct aromatic and carbonyl carbon signals chemicalbook.comnih.gov.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ar-H | 7.4 - 8.2 | m |
| -CHCl₂ | 6.5 - 7.5 | s |
| C=O | 165 - 170 | - |
| Ar-C | 125 - 140 | - |
| -CHCl₂ | 60 - 70 | - |
Predicted values are based on the analysis of structurally similar compounds.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. This technique can differentiate between compounds with the same nominal mass but different chemical formulas. The exact mass of this compound (C₈H₅Cl₃O) can be calculated and compared with the experimentally determined value to confirm its identity with high confidence.
The fragmentation pattern observed in the mass spectrum also provides valuable structural information. Common fragmentation pathways for benzoyl chloride derivatives involve the loss of the chlorine atom from the acyl chloride group, as well as cleavage of the dichloromethyl group. The presence of multiple chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, which aids in their identification. For many benzoyl chloride derivatives, a prominent fragment corresponds to the benzoyl cation (m/z 105) nih.gov.
Table 2: Expected HRMS Data for this compound
| Ion | Formula | Calculated m/z | Expected Fragmentation |
|---|---|---|---|
| [M]⁺ | C₈H₅Cl₃O | 221.9405 | Molecular Ion |
| [M-Cl]⁺ | C₈H₅Cl₂O | 186.9717 | Loss of acyl chloride |
| [M-CHCl₂]⁺ | C₇H₅O | 105.0340 | Loss of dichloromethyl group |
Calculated m/z values are for the most abundant isotopes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound molecule. The IR spectrum is characterized by distinct absorption bands corresponding to the vibrations of specific bonds.
The most prominent feature in the IR spectrum of this compound is the strong carbonyl (C=O) stretching vibration of the acyl chloride, which is expected to appear at a high frequency, typically in the range of 1770-1815 cm⁻¹. This is generally at a higher wavenumber than the carbonyl stretch of a corresponding carboxylic acid or ester due to the inductive effect of the chlorine atom. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations of the dichloromethyl group and the acyl chloride will be present in the fingerprint region, typically between 600 and 800 cm⁻¹. For comparison, the IR spectrum of benzoyl chloride shows a strong carbonyl absorption around 1774 cm⁻¹ nist.gov.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | >3000 |
| C=O (Acyl Chloride) | Stretching | 1770 - 1815 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-Cl | Stretching | 600 - 800 |
Expected ranges are based on typical functional group absorption frequencies.
Chromatographic Analysis and Separation Techniques
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. A reversed-phase HPLC method is typically employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase.
A typical mobile phase would consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic or phosphoric acid) to improve peak shape chemicalbook.comhmdb.ca. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring of the compound absorbs strongly, for instance, around 254 nm. The retention time of the main peak corresponding to this compound is used for identification, while the peak area is proportional to its concentration, allowing for accurate purity determination. Derivatization with agents like benzoyl chloride itself can be used to enhance the chromatographic properties and detectability of certain analytes nih.govchemicalbook.comacs.org.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds and can be applied to this compound and its potential volatile impurities. In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
The separated components then enter the mass spectrometer, which acts as a detector, providing both identification and quantification. The mass spectrum of this compound will show a molecular ion peak and a series of fragment ions. The fragmentation pattern serves as a chemical fingerprint, allowing for definitive identification by comparison with spectral libraries or through interpretation of the fragmentation pathways. For instance, the analysis of benzyl chloride in various matrices has been successfully demonstrated using GC-MS nih.gov. The use of GC is also noted in the quality control of related compounds like 2-(chloromethyl)benzoyl chloride, indicating its suitability for this class of molecules sigmaaldrich.comdaneshyari.com.
Derivatization Strategies for Enhanced Analytical Detection and Quantification
In the analysis of complex biological and chemical matrices, derivatization is a key strategy to enhance the analytical properties of target molecules for techniques like liquid chromatography-mass spectrometry (LC-MS). For derivatives of this compound, which may themselves be products of synthesis or metabolism, further derivatization can improve their detection and quantification. This section explores theoretical derivatization strategies based on well-established principles.
Benzoylation for Improved LC-MS/MS Sensitivity and Separation
While this compound is itself a benzoyl chloride, its reaction products (e.g., esters and amides) may possess polar functional groups that could benefit from further derivatization, or the initial compound could be used as a novel derivatizing agent. The principles of benzoylation using a standard benzoyl chloride reagent are well-documented to enhance LC-MS/MS analysis. nih.govchromatographyonline.com
Benzoylation introduces a nonpolar benzoyl group to analytes containing primary and secondary amines, phenols, and to a lesser extent, alcohols and thiols. nih.gov This chemical modification offers several advantages for LC-MS/MS analysis:
Increased Retention in Reversed-Phase (RP) Chromatography: Many small molecule metabolites are highly polar and exhibit poor retention on common C18 stationary phases, eluting near the void volume where ion suppression effects are most pronounced. The addition of a hydrophobic benzoyl group increases the analyte's affinity for the stationary phase, leading to longer retention times and better separation from interfering matrix components. chromatographyonline.comresearchwithrowan.com
Enhanced Ionization Efficiency: The benzoyl moiety can improve the gas-phase ionization of the derivatized analyte in the mass spectrometer's source, particularly for electrospray ionization (ESI). This leads to a significant increase in signal intensity and, consequently, lower limits of detection. nih.gov For instance, studies on neurotransmitters have shown signal increases of over 1,000-fold for certain compounds after benzoylation. nih.gov
Predictable Fragmentation: The benzoylated derivatives often produce a characteristic neutral loss or product ion corresponding to the benzoyl group (e.g., a loss of 105 Da for C₆H₅CO) during tandem mass spectrometry (MS/MS). This predictable fragmentation pattern is highly useful for developing selective and sensitive multiple reaction monitoring (MRM) assays. chromatographyonline.com
The derivatization reaction itself is typically rapid, often completed in under a minute at room temperature in a basic environment (e.g., sodium carbonate or borate (B1201080) buffer). nih.govchromatographyonline.com A typical workflow involves mixing the sample with a buffer, followed by the addition of benzoyl chloride (often dissolved in acetonitrile). nih.gov
While no specific studies document the use of this compound as a derivatization agent for LC-MS/MS, its fundamental reactivity as an acyl chloride suggests it would react with nucleophiles similarly to unsubstituted benzoyl chloride. researchgate.netquora.com The resulting derivative would be heavier by 172 Da (for the C₈H₅Cl₂CO moiety, assuming loss of HCl), which could be advantageous in shifting the analyte's mass into a clearer region of the mass spectrum.
The table below illustrates the typical improvements in detection limits observed when using benzoyl chloride derivatization for various classes of compounds, which could be expected for derivatives of this compound under similar analytical conditions.
| Analyte Class | Typical Limit of Detection (Undivatized) | Typical Limit of Detection (Benzoylated) | Fold Improvement (Approx.) |
| Amino Acids | 1 - 50 nM | 0.1 - 5 nM | 10x |
| Biogenic Amines | 0.5 - 20 nM | 0.01 - 1 nM | 50x - 100x |
| Phenols | 10 - 100 nM | 0.5 - 10 nM | 20x |
| Polyamines | 5 - 50 nM | 0.1 - 2 nM | 50x |
This table presents illustrative data based on published results for benzoyl chloride derivatization to demonstrate the potential enhancements applicable to derivatives of this compound. nih.govnih.gov
Application of Stable Isotope-Labeled Internal Standards (SIL-IS) in Quantitative Analysis
Accurate quantification in LC-MS/MS is often challenged by matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results. nih.gov The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting these effects. quora.comnih.gov A SIL-IS is an ideal internal standard because it has the same chemical and physical properties as the analyte, meaning it co-elutes chromatographically and experiences identical matrix effects and ionization efficiencies. researchgate.net However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer. nih.gov
For quantitative analysis involving this compound derivatives, a SIL-IS can be introduced in two primary ways:
Labeled Derivatization Reagent: A stable isotope-labeled version of this compound (e.g., with ¹³C₆-labeled benzene ring) could be synthesized. This labeled reagent would be used to derivatize a separate aliquot of a standard mixture of the target analytes. The resulting heavy-labeled derivatives are then spiked into the biological or environmental samples before the derivatization with the "light" (unlabeled) reagent. This approach, widely used with ¹³C₆-benzoyl chloride, allows for the creation of a SIL-IS for any analyte that reacts with the reagent, providing a cost-effective method for comprehensive quantitative analysis. nih.govnih.gov
Synthesis of Labeled Analytes: For key derivatives of this compound, a dedicated SIL-IS can be synthesized. This involves incorporating stable isotopes (e.g., ²H, ¹³C, ¹⁵N) into the structure of the derivative itself. symeres.com While more expensive, this method provides the most accurate internal standard, especially if the derivatization reaction is not 100% efficient.
The general workflow for using a labeled derivatization reagent is as follows:
Aliquots of the samples are prepared for analysis.
A mixture of "heavy" SIL-IS (prepared by reacting authentic standards with labeled this compound) is spiked into each sample.
The derivatization procedure is carried out using the "light" (unlabeled) this compound reagent.
During LC-MS/MS analysis, the instrument monitors the specific MRM transitions for both the light, native derivative and the heavy, SIL-IS derivative.
The analyte concentration is calculated from the ratio of the peak area of the native analyte to that of the known concentration of the SIL-IS. This ratio corrects for any loss during sample preparation and for any ion suppression or enhancement during analysis. nih.gov
The following table shows the theoretical mass shifts for a derivative of a hypothetical analyte (Analyte-NH₂) when derivatized with unlabeled and a potential ¹³C-labeled this compound.
| Compound | Derivatizing Reagent | Molecular Formula of Added Group | Mass of Added Group (Da) |
| Analyte-NH-CO-C₇H₅Cl₂ | This compound | C₈H₅Cl₂O | 187.97 |
| Analyte-NH-CO-¹³C₆C₂H₅Cl₂ | ¹³C₆-2-(Dichloromethyl)benzoyl chloride | ¹³C₆C₂H₅Cl₂O | 193.99 |
This table illustrates the theoretical mass difference used to distinguish between the native analyte derivative and its stable isotope-labeled internal standard in a mass spectrometer. The mass of the added group is calculated from the monoisotopic masses of the atoms.
The implementation of SIL-IS is crucial for developing robust, accurate, and reproducible quantitative methods for the analysis of this compound derivatives, particularly in complex matrices where high precision is required. researchgate.net
Theoretical and Computational Studies of 2 Dichloromethyl Benzoyl Chloride
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of a molecule like 2-(dichloromethyl)benzoyl chloride. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which in turn dictate its structure and reactivity.
Calculation of Frontier Molecular Orbitals (FMOs)
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy and localization of these orbitals predict the most likely sites for electrophilic and nucleophilic attack.
For this compound, the LUMO is expected to be primarily localized on the carbonyl carbon of the benzoyl chloride group. This is a characteristic feature of acyl chlorides, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. libretexts.orglibretexts.org The presence of the electron-withdrawing dichloromethyl and chloro-carbonyl groups lowers the energy of the LUMO, enhancing its electrophilicity compared to unsubstituted benzoyl chloride. The HOMO would likely be distributed across the benzene (B151609) ring, representing the π-system electrons. Substituent effects from the dichloromethyl group would modulate the HOMO-LUMO energy gap, which is a critical factor in the molecule's stability and spectral properties. rsc.org
Table 1: Illustrative Frontier Molecular Orbital (FMO) Energies for Related Benzoyl Chlorides (Calculated via DFT) Note: These are representative values for analogous compounds and are intended for illustrative purposes. Actual values for this compound would require specific calculations.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Benzoyl chloride | -9.8 | -1.9 | 7.9 |
| 4-Nitrobenzoyl chloride | -10.5 | -3.1 | 7.4 |
| 4-Methoxybenzoyl chloride | -9.2 | -1.5 | 7.7 |
Analysis of Bond Dissociation Energies and Reaction Energetics
Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. wikipedia.org Computational methods can accurately predict BDEs, offering insight into the weakest bonds within a molecule and potential fragmentation pathways. nih.govvjs.ac.vn For this compound, key BDEs of interest would be the C-Cl bond of the acyl chloride, the C-C bond connecting the carbonyl group to the ring, and the C-Cl bonds of the dichloromethyl group.
The C-Cl bond of the acyl chloride is expected to be the most labile bond in reactions like Friedel-Crafts acylation or nucleophilic acyl substitution. researchgate.net Calculations on substituted benzoyl chlorides have shown that electron-withdrawing substituents can influence the stability of the resulting benzoyl radical or cation, thereby affecting the bond strength. mdpi.com The BDE of the C-H bond is generally high in aromatic systems, but the presence of adjacent chlorine atoms in the dichloromethyl group would slightly lower the BDE of the C-H bond at that position compared to toluene.
Table 2: Representative Gas-Phase Bond Dissociation Energies (BDEs) for Bonds in Related Molecules (298 K) Note: Values are for illustrative purposes, drawn from data on similar chemical environments. wikipedia.orgucsb.edu
| Bond | Molecule | BDE (kJ/mol) |
|---|---|---|
| C(O)-Cl | Acetyl chloride | 356 |
| C₆H₅-CH₂-H | Toluene | 375 |
| C₆H₅-C(O) | Acetophenone | 364 |
| CH₂Cl-Cl | Dichloromethane (B109758) | 327 |
Conformational Analysis and Steric Effects on Reactivity
The three-dimensional arrangement of atoms (conformation) significantly impacts a molecule's reactivity. For this compound, the primary focus of conformational analysis is the rotational barrier around the C-C single bond connecting the dichloromethyl group and the C-C bond linking the benzoyl chloride moiety to the aromatic ring.
The ortho position of the bulky dichloromethyl group imposes significant steric hindrance. beilstein-journals.org This steric clash can force the acyl chloride group out of the plane of the benzene ring. Computational modeling can map the potential energy surface as a function of the dihedral angle between the ring and the C(=O)Cl plane. The minimum energy conformation would reveal the most stable spatial arrangement. This deviation from planarity can affect the π-conjugation between the carbonyl group and the aromatic ring, potentially altering its reactivity. Steric hindrance from the ortho substituent is known to slow down the rate of reactions, such as the approach of a nucleophile to the carbonyl carbon. beilstein-journals.org
Mechanistic Pathways Elucidation via Computational Modeling
Computational modeling is instrumental in mapping out the step-by-step mechanism of chemical reactions. For this compound, this is particularly useful for understanding reactions like hydrolysis, alcoholysis, or Friedel-Crafts acylation. The typical mechanism for acyl chlorides is nucleophilic acyl substitution, which proceeds through a two-step addition-elimination pathway involving a tetrahedral intermediate. chemguide.co.ukmasterorganicchemistry.comtaylorandfrancis.com
Transition State Calculations for Key Reactions
A transition state (TS) is the highest energy point along a reaction pathway. Identifying the structure and energy of the TS is crucial for calculating the reaction's activation energy, which determines the reaction rate. For the reaction of this compound with a nucleophile (e.g., water or an alcohol), computational methods can locate the transition state for the initial nucleophilic attack on the carbonyl carbon. researchgate.net The calculated activation energy provides a quantitative measure of the reaction's feasibility. For instance, in a reaction with an alcohol to form an ester, the TS would feature a partially formed bond between the alcohol's oxygen and the carbonyl carbon, and a slight elongation of the C=O double bond. chemguide.co.uk
Reaction Coordinate Analysis
A reaction coordinate diagram, or potential energy surface scan, plots the energy of the system as it progresses from reactants to products through transition states and intermediates. By calculating the energy at various points along the reaction pathway, a complete energetic profile can be constructed.
For the nucleophilic acyl substitution on this compound, the reaction coordinate would show:
The initial energy of the separated reactants.
An increase in energy leading to the first transition state (nucleophilic attack).
A dip in energy corresponding to the formation of the unstable tetrahedral intermediate. libretexts.org
A second peak for the transition state corresponding to the expulsion of the chloride leaving group.
The final energy of the products (e.g., an ester and HCl).
This analysis provides a detailed picture of the energy barriers and the stability of intermediates, offering a comprehensive understanding of the reaction dynamics. acs.org
Prediction of Novel Reaction Pathways and Reactivity Patterns
The unique structure of this compound, featuring both a highly reactive acyl chloride and a dichloromethyl group on the same aromatic ring, presents several avenues for theoretical exploration. Computational models could predict the likelihood of intramolecular reactions, the regioselectivity of reactions with various nucleophiles, and the potential for the dichloromethyl group to participate in or influence reactions at the carbonyl carbon.
Hypothetical Areas of Computational Investigation:
Intramolecular Cyclization: Theoretical calculations could explore the feasibility of intramolecular reactions. For instance, under certain conditions, one of the chlorine atoms of the dichloromethyl group could potentially act as a leaving group in a reaction involving the acyl chloride, although this is speculative and would require significant computational validation to determine the energy barriers and transition states.
Nucleophilic Attack at Multiple Sites: The presence of the electrophilic carbonyl carbon and the carbon of the dichloromethyl group offers two potential sites for nucleophilic attack. Quantum chemical calculations could model the reaction pathways with different types of nucleophiles (e.g., hard vs. soft nucleophiles) to predict the preferred site of reaction under various conditions. This would involve calculating the activation energies for each potential pathway.
Influence of the Dichloromethyl Group on Acyl Chloride Reactivity: The electron-withdrawing nature of the dichloromethyl group is expected to influence the reactivity of the benzoyl chloride moiety. Computational studies could quantify this effect by calculating the partial charges on the carbonyl carbon and comparing them to unsubstituted benzoyl chloride or other substituted analogs. This would provide a theoretical basis for its enhanced reactivity in acylation reactions.
Formation of Novel Heterocycles: Theoretical modeling could predict the possibility of using this compound as a precursor for novel heterocyclic compounds. By reacting it with bifunctional nucleophiles, computational studies could map out the reaction coordinates and identify the most stable heterocyclic products.
Predicted Reactivity Patterns:
Based on the general principles of organic chemistry and studies on related compounds, some reactivity patterns can be predicted, which could be further substantiated by computational analysis.
| Predicted Reaction Type | Potential Reactants | Predicted Products | Theoretical Insights |
| Selective Acylation | Amines, Alcohols, Thiols | Amides, Esters, Thioesters | Calculation of activation barriers to confirm the higher reactivity of the acyl chloride over the dichloromethyl group. |
| Friedel-Crafts Acylation | Aromatic compounds | Diaryl ketones | Modeling of the reaction with Lewis acids to predict catalyst efficiency and regioselectivity. |
| Hydrolysis of Dichloromethyl Group | Water/Base | 2-Formylbenzoyl chloride or 2-Carboxybenzoyl chloride | Calculation of the reaction pathway and intermediates to understand the stepwise conversion of the dichloromethyl group to an aldehyde or carboxylic acid. |
While detailed research findings from dedicated computational studies on the novel reaction pathways of this compound are not currently published, the potential for such investigations to uncover unique chemical behavior is significant. Future theoretical work is needed to fully map the reactivity landscape of this versatile chemical intermediate.
Future Research Directions and Unexplored Potential of 2 Dichloromethyl Benzoyl Chloride
Development of Highly Selective and Efficient Synthetic Transformations
A primary challenge and opportunity in the chemistry of 2-(dichloromethyl)benzoyl chloride lies in the selective manipulation of its two reactive functional groups. The acyl chloride is a potent electrophile, readily undergoing nucleophilic acyl substitution, while the dichloromethyl group offers a handle for transformations into other functionalities, such as aldehydes or carboxylic acids. ontosight.aiwikipedia.org
Future research will likely focus on the development of catalytic systems and reagents that can chemoselectively target one group while leaving the other intact. Key areas for investigation include:
Selective Reduction: Designing catalysts, perhaps based on transition metals, that can selectively reduce the benzoyl chloride to a benzyl (B1604629) alcohol without affecting the dichloromethyl moiety. Conversely, methods for the partial reduction of the dichloromethyl group to a chloromethyl or methyl group in the presence of the acyl chloride would be highly valuable.
Controlled Hydrolysis and Transformation: Exploring mild and selective conditions for the hydrolysis of the dichloromethyl group to the corresponding aldehyde, 2-formylbenzoyl chloride. This would create a powerful intermediate for further reactions. Photocatalytic methods or specific Lewis acid catalysis could provide the required selectivity, preventing the concomitant reaction of the acyl chloride. google.comorganic-chemistry.org
Orthogonal Protection-Deprotection Strategies: Developing strategies where one of the functional groups is temporarily protected, allowing for the unhindered transformation of the other. This would enable a more programmed and versatile use of the molecule in multi-step syntheses.
The successful development of these selective transformations would significantly enhance the synthetic utility of this compound, elevating it from a simple intermediate to a sophisticated synthetic tool.
| Research Focus | Potential Transformation | Synthetic Goal |
| Chemoselective Catalysis | Selective reduction of the acyl chloride | Synthesis of 2-(dichloromethyl)benzyl alcohol |
| Controlled Hydrolysis | Selective conversion of -CHCl2 to -CHO | Access to 2-formylbenzoyl chloride |
| Orthogonal Strategies | Protection of one functional group | Stepwise, controlled functionalization |
Investigation of Organometallic Chemistry involving this compound
The field of organometallic chemistry presents a rich, yet unexplored, frontier for this compound. The presence of both C-Cl bonds in the dichloromethyl group and the electrophilic acyl chloride group suggests several avenues for future research. msu.edunih.gov
A significant area of potential is the selective formation of organometallic reagents. While highly reactive organolithium or Grignard reagents would likely lead to a complex mixture of products due to reactions at both sites, the use of less reactive organometals could offer greater control. libretexts.orglibretexts.org Future investigations could explore:
Benzylic Organozinc and Organocuprate Reagents: The formation of benzylic organozinc (Reformatsky-type) or organocuprate (Gilman-type) reagents from the dichloromethyl group could be possible under specific conditions. youtube.comresearchgate.net These softer nucleophiles could then participate in selective cross-coupling reactions, providing a pathway to complex ortho-substituted aromatic compounds that are otherwise difficult to access.
Metal-Halogen Exchange: Investigating low-temperature, selective metal-halogen exchange at one of the C-Cl bonds of the dichloromethyl group could generate a unique mono-metallated species, which could then be trapped with various electrophiles.
Acylation of Organometallics: Using this compound as an acylating agent for various organometallic reagents is a more straightforward application. youtube.com However, future work could explore the subsequent transformations of the dichloromethyl group in the resulting ketone products, leading to novel molecular architectures.
Ligand Development: The compound itself, or its derivatives, could serve as a ligand for transition metals, with the potential for creating catalysts with unique steric and electronic properties due to the ortho-dichloromethyl group. nih.gov
The study of these organometallic transformations would unlock new reaction pathways and provide access to novel molecular scaffolds.
Application in Asymmetric Synthesis as a Chiral Auxiliary Precursor
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in medicinal chemistry and materials science. nih.gov Chiral auxiliaries are powerful tools in this field, temporarily imparting chirality to a substrate to guide the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com
This compound is an achiral molecule, but it holds unexplored potential as a precursor for a new class of chiral auxiliaries. The research trajectory in this area would involve:
Synthesis of the Chiral Auxiliary: Reacting this compound with a readily available, enantiopure chiral alcohol or amine (e.g., (S)-(-)-1-phenylethylamine or (1R,2S)-(-)-ephedrine) would form a chiral ester or amide. sigmaaldrich.comsigmaaldrich.com This new molecule would be the functional chiral auxiliary.
Stereoselective Reactions: Attaching this new auxiliary to a prochiral substrate would allow for the investigation of its effectiveness in directing stereoselective reactions, such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions. wikipedia.org The steric bulk and electronic nature of the ortho-(dichloromethyl)benzyl moiety would be expected to exert significant facial bias.
Post-Transformation Modification: A key advantage of this potential auxiliary is the presence of the dichloromethyl group. After the asymmetric transformation, this group could be converted into an aldehyde or another functional group, providing a valuable synthetic handle for further elaboration of the newly created chiral molecule.
Cleavage and Recovery: As with all auxiliaries, the development of efficient methods for the cleavage of the auxiliary from the product, allowing for its recovery and reuse, would be a critical aspect of the research.
The development of auxiliaries derived from this compound could offer a novel and versatile tool for the asymmetric synthesis of complex molecules.
| Stage | Description | Example |
| Synthesis | Reaction with a chiral alcohol/amine. | Formation of a chiral ester with (-)-menthol. |
| Application | Directing a stereoselective reaction. | Diastereoselective enolate alkylation. |
| Modification | Conversion of the -CHCl2 group. | Hydrolysis to a chiral aldehyde. |
| Cleavage | Removal of the auxiliary. | Saponification to release the chiral product. |
Exploration of its Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the design of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking, to form large, well-defined architectures. researchgate.net The rigid, aromatic core and two distinct reactive sites of this compound make it an intriguing platform for the design of new molecules capable of self-assembly. researchgate.net
Future research could venture into creating novel amphiphilic or geometrically defined molecules from this precursor. For example:
Synthesis of Bolaamphiphiles: By reacting the benzoyl chloride with a hydrophilic group (e.g., a polyethylene (B3416737) glycol amine) and converting the dichloromethyl group into a polar head group (e.g., a carboxylic acid), a bolaamphiphile could be synthesized. These molecules, with hydrophilic groups at both ends of a rigid hydrophobic spacer, can self-assemble into unique nanostructures like nanotubes or sheets.
Designing Molecular Tweezers and Clefts: Functionalizing both the acyl chloride and dichloromethyl positions with moieties capable of specific interactions could lead to the creation of host molecules. These could be designed to selectively bind guest molecules or ions, with potential applications in sensing or separation.
Liquid Crystal Precursors: The rigid phenyl core is a common feature in liquid crystalline materials. By attaching long alkyl chains and appropriate polar groups to the this compound scaffold, it may be possible to synthesize new liquid crystals with unique phase behaviors.
This area of research would involve the synthesis of novel derivatives followed by detailed structural analysis using techniques like X-ray crystallography, scanning electron microscopy (SEM), and transmission electron microscopy (TEM) to characterize the resulting supramolecular assemblies. rsc.org
Integration into Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs), in which three or more reactants are combined in a one-pot procedure to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic efficiency. beilstein-journals.orgbeilstein-journals.org The bifunctional electrophilicity of this compound makes it an excellent, yet unexploited, candidate for the design of novel MCRs. nih.govnih.gov
The potential lies in its ability to react with two different nucleophiles in a sequential or concerted manner within a single synthetic operation. Future research could focus on:
Ugi and Passerini-type Reactions: The acyl chloride functionality is well-suited to participate in isocyanide-based MCRs like the Ugi or Passerini reactions. researchgate.net In such a sequence, the 2-(dichloromethyl) group would be carried through the reaction unchanged, acting as a "latent" functional group in the complex product. This product could then be further diversified through subsequent reactions at the dichloromethyl position.
Sequential One-Pot Reactions: A one-pot process could be designed where a first nucleophile reacts with the acyl chloride, and upon a change in conditions or addition of a catalyst, a second nucleophile reacts at the benzylic position.
Building Block for Library Synthesis: The integration of this compound into MCR schemes would enable the rapid generation of libraries of complex and diverse molecules, which is highly valuable for drug discovery and materials science. nih.gov The two points of reactivity allow for a significant increase in the structural diversity of the products.
By designing new MCRs that incorporate this compound, chemists can develop highly efficient routes to novel and complex molecular architectures.
Q & A
Q. What are the common synthetic routes for 2-(dichloromethyl)benzoyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via chlorination of benzaldehyde derivatives or Friedel-Crafts acylation using benzoyl chloride analogs. For example, chlorinating 2-(chloromethyl)benzaldehyde with Cl₂ under controlled reflux conditions (40–60°C) yields the target compound . Alternatively, substituting benzoic acid derivatives with PCl₅ or SOCl₂ (as in benzoyl chloride synthesis) may be adapted, requiring anhydrous conditions and inert gas purging to prevent hydrolysis . Optimization involves monitoring reaction progress via TLC or GC-MS, adjusting stoichiometry of chlorinating agents (e.g., 1.2–1.5 equivalents of Cl₂), and maintaining pH <7 to suppress side reactions .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer : Distillation under reduced pressure (boiling point ~197–200°C) is effective for large-scale purification. For lab-scale isolation, column chromatography using silica gel and non-polar solvents (e.g., hexane:ethyl acetate, 9:1) removes unreacted precursors. Recrystallization from dry dichloromethane/hexane mixtures enhances purity (>98% by GC) . Ensure anhydrous conditions during purification to prevent hydrolysis to benzoic acid derivatives .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use impervious gloves (e.g., nitrile), sealed goggles, and fume hoods due to its corrosive and lachrymatory properties . Carcinogenicity assessments (IARC Group 2A for combined α-chlorinated toluenes/benzoyl chloride exposures) mandate strict exposure controls, including PPE and air monitoring . Neutralize spills with sodium bicarbonate and dispose of waste via licensed hazardous chemical facilities .
Q. How does this compound react with nucleophiles, and what products are typical?
- Methodological Answer : The compound acts as an acylating agent, reacting with amines (e.g., ethylamine) to form substituted benzamides or with alcohols to yield esters. For example, in anhydrous THF at 0–5°C, it reacts with primary amines (1:1 molar ratio) to produce N-substituted amides, monitored by FTIR for C=O and N-H bond shifts . Competing hydrolysis under humid conditions necessitates rigorous solvent drying (e.g., molecular sieves) .
Advanced Research Questions
Q. How does solvent polarity influence the stability and reactivity of this compound?
- Methodological Answer : In polar aprotic solvents (e.g., DMF, DMSO), the compound exhibits enhanced electrophilicity due to solvent stabilization of the acylium ion intermediate. However, in protic solvents (e.g., water, alcohols), rapid hydrolysis occurs, forming 2-(dichloromethyl)benzoic acid. Stability studies using NMR in deuterated solvents show decomposition rates of <5% over 24 hours in dry DCM but >90% in wet ethanol . For kinetic studies, use low-temperature (4°C) storage and inert atmospheres .
Q. What advanced spectroscopic techniques are used to resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : High-resolution LC-MS (ESI+) confirms molecular ions (e.g., [M+H]⁺ at m/z 207.1 for the parent compound). ¹³C NMR distinguishes between acyl chloride (δ ~170 ppm) and hydrolysis products (δ ~168 ppm for carboxylic acid). X-ray crystallography of crystalline derivatives (e.g., amides) provides unambiguous confirmation of substitution patterns .
Q. How can mechanistic studies elucidate the role of this compound in Friedel-Crafts acylations?
- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in benzoyl chloride) combined with kinetic isotope effect (KIE) measurements tracks acylium ion formation. Computational DFT studies (e.g., Gaussian) model transition states, revealing electron-withdrawing dichloromethyl groups enhance electrophilicity at the carbonyl carbon . In situ IR spectroscopy monitors acyl chloride consumption during reactions with arenes .
Q. How should researchers address contradictory data on reaction yields involving this compound?
- Methodological Answer : Discrepancies in yields (e.g., 50–80% in amidation reactions) may arise from residual moisture or reagent purity. Systematic replication under controlled conditions (e.g., Karl Fischer titration for solvent dryness, ≥99% amine purity) is critical. Compare methodologies: microwave-assisted synthesis (600 W, 5 min) achieves higher yields (60%) than traditional heating (40%) due to reduced side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
